molecular formula C11H12N2OS B14775165 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine

5-(3-Methoxy-4-methylphenyl)thiazol-2-amine

Cat. No.: B14775165
M. Wt: 220.29 g/mol
InChI Key: PXSJPICKZFERGO-UHFFFAOYSA-N
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Description

5-(3-Methoxy-4-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-4-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being investigated for its anticancer properties .

Medicine

In medicinal chemistry, thiazole derivatives are explored for their potential as therapeutic agents. This compound is studied for its anti-inflammatory, analgesic, and antitumor activities .

Industry

In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, pigments, and rubber accelerators. They also find applications in the development of agrochemicals and photographic sensitizers .

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . Additionally, it can interact with various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-4-methylphenyl)thiazol-2-amine stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. Its methoxy and methyl groups contribute to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(5-9(7)14-2)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

PXSJPICKZFERGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(S2)N)OC

Origin of Product

United States

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